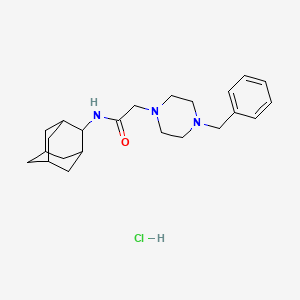
N-((1r,3r,5r,7r)-adamantan-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1r,3r,5r,7r)-adamantan-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C23H34ClN3O and its molecular weight is 404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1R,3R,5R,7R)-adamantan-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The compound features an adamantane core, which is known for its unique three-dimensional structure and ability to interact with biological targets. The presence of a piperazine moiety enhances its pharmacological profile, potentially influencing receptor binding and activity.
Chemical Formula: C_{19}H_{26}ClN_{3}O
Molecular Weight: 343.88 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction: The piperazine ring is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may contribute to its psychotropic effects.
- Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter regulation .
- Antimicrobial Activity: Some derivatives of adamantane compounds have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
Antiparasitic Activity
Research has indicated that adamantane derivatives possess antiparasitic properties. A recent study highlighted the anti-trypanosomal activity of related compounds, suggesting that modifications at the piperazine position can enhance efficacy against Trypanosoma species .
| Compound | Activity | Reference |
|---|---|---|
| 2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamide | Significant anti-trypanosomal activity | |
| N-(adamantane hydroxamic acids) | Effective against T. brucei |
Neuropharmacological Effects
The compound's structural similarities to known psychoactive agents warrant investigation into its effects on the central nervous system (CNS). Studies on related piperazine derivatives have shown potential anxiolytic and antidepressant effects through modulation of serotonin pathways .
Case Study 1: Antiparasitic Efficacy
A study conducted by researchers at the National and Kapodistrian University of Athens explored various adamantane derivatives for their activity against trypanosomiasis. The findings revealed that specific modifications in the side chain significantly improved efficacy against T. brucei, with this compound being among the promising candidates .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment of piperazine derivatives, compounds similar to this compound showed significant binding affinity for serotonin receptors. This suggests potential use in treating mood disorders and warrants further research into its therapeutic applications .
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-2-(4-benzylpiperazin-1-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O.ClH/c27-22(24-23-20-11-18-10-19(13-20)14-21(23)12-18)16-26-8-6-25(7-9-26)15-17-4-2-1-3-5-17;/h1-5,18-21,23H,6-16H2,(H,24,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSNAKLJMNXIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3C4CC5CC(C4)CC3C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














